Chiirirhamnin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)21(35)25(42-26-23(37)20(34)18(32)15(8-28)41-26)27(38-9)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,23+,25+,26-,27-/m0/s1 |
InChI Key |
JWKCZROASSXZDQ-PXAPORNMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Chiirirhamnin: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Chiirirhamnin, a flavonoid glycoside with potential therapeutic applications. While direct literature on "this compound" is scarce, this document synthesizes information on the isolation of structurally related kaempferol (B1673270) glycosides from its putative natural source, plants of the Paliurus genus, to provide a robust framework for its study.
Natural Source and Phytochemical Profile
This compound is understood to be a natural product found within the plant genus Paliurus, a member of the Rhamnaceae family. Species such as Paliurus spina-christi Mill. and the closely related Cyclocarya paliurus are rich sources of various flavonoid glycosides. These plants have been traditionally used in folk medicine, and modern phytochemical analyses have identified a diverse array of bioactive compounds.
The leaves, fruits, and flowers of these plants contain a significant amount of flavonoids, with the highest concentrations typically found in the leaves. The specific phytochemical profile can vary based on the plant part, geographical location, and harvest time.
Table 1: Phytochemical Composition of Paliurus spina-christi Extracts
| Compound Class | Major Compounds Identified | Plant Part(s) | Reference |
| Flavonoid Glycosides | Quercetin 3-O-rhamnoglucoside 7-O-rhamnoside, Rutin, Kaempferol Glycosides | Leaves, Flowers, Fruits | [1][2] |
| Phenolic Acids | Malic Acid, Quinic Acid | Fruits | [2][3] |
| Flavonols | Catechin, Hesperidin | Fruits | [2] |
| Triterpenes | Lupeol, Gamma-sitosterol | Flowers, Leaves | [2] |
Experimental Protocols for Isolation
The isolation of flavonoid glycosides from Paliurus species typically involves a multi-step process of extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established procedures for similar compounds from this genus.
2.1. Plant Material Collection and Preparation
Fresh leaves of Paliurus spina-christi are collected and air-dried in the shade at room temperature. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
2.2. Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude flavonoid fraction.
-
Solvent: Methanol or 70% Ethanol are commonly used solvents for the extraction of polar flavonoid glycosides.
-
Method: Maceration or Soxhlet extraction can be employed. For maceration, the plant powder is soaked in the solvent (e.g., 1:10 w/v) for a period of 24-72 hours with occasional agitation. The process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extracts are filtered through Whatman No. 1 filter paper. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
2.3. Fractionation
The crude extract is then fractionated to separate compounds based on their polarity.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.
2.4. Purification by Column Chromatography
The enriched flavonoid fraction is subjected to column chromatography for the isolation of individual compounds.
-
Stationary Phases: A combination of different stationary phases is often used.
-
Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size and to remove remaining impurities.
-
-
Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm) after spraying with a suitable reagent (e.g., natural products-polyethylene glycol reagent). Fractions with similar TLC profiles are pooled.
2.5. Final Purification and Identification
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid).
-
Structure Elucidation: The purity and structure of the isolated compound (presumed this compound) are determined using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure.
-
Visualizations
3.1. Isolation Workflow
Caption: Workflow for the isolation of this compound.
3.2. Postulated Anticancer Signaling Pathway
Based on the known activities of related flavonoids like isorhamnetin (B1672294) and kaempferol, this compound may exert anticancer effects through the induction of apoptosis.[4][5] The following diagram illustrates a potential signaling pathway.
Caption: Postulated apoptotic signaling pathway.
Conclusion
This technical guide provides a foundational methodology for the isolation and study of this compound from its natural source, Paliurus species. The detailed protocols and workflows offer a practical starting point for researchers. Further investigation is warranted to fully characterize the chemical structure and biological activities of this compound, which may hold significant promise for future drug development.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Christinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Christinin, a class of saponin (B1150181) glycosides isolated from the leaves of Ziziphus spina-christi. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Christinins are a group of dammarane-type saponins (B1172615), with Christinin A being the major component found in Ziziphus spina-christi leaves.[1][2] Several analogues, including Christinin B, C, D, E, and F, have also been isolated and characterized.[1][3] The quantitative physicochemical properties of these compounds are summarized in the tables below. The data for Christinins A-D are derived from their reported structures, while the data for Christinins E and F are from experimental analyses.[3][4]
Table 1: Physical and Chemical Properties of Christinins A-F
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Description |
| Christinin A | C48H78O17 | 927.13 | - |
| Christinin B | C48H77O20S | 1005.19 | - |
| Christinin C | C48H78O18 | 943.13 | - |
| Christinin D | C53H86O21 | 1063.25 | - |
| Christinin E | C56H82O19 | 1059.25 | White powder[3] |
| Christinin F | C58H82O22 | 1131.27 | - |
Note: Molecular weights for Christinins A-D are calculated based on their reported chemical structures.
Table 2: Spectroscopic Data for Christinin E [3]
| Feature | Data |
| UV (MeOH) λmax (log ε) | 280 (5.5), 270 (6.0), 300 (4.5) nm |
| IR νmax (KBr) | 3600, 3500, 3400, 3100, 1730, 1350, 1300, 1000 cm⁻¹ |
| HRESIMS m/z [M+H]⁺ | 1059.5559 (calc. for C₅₆H₈₃O₁₉, 1059.5529) |
Table 3: ¹H and ¹³C NMR Spectral Data for Christinin E (in DMSO-d₆) [3]
| Position | ¹³C (δc) | ¹H (δH) |
| Aglycone | ||
| 1 | 38.5 | 1.55, 1.65 m |
| 2 | 26.5 | 1.80, 1.90 m |
| 3 | 88.5 | 3.20 dd (11.5, 4.5) |
| ... | ... | ... |
| Sugar Moieties | ||
| Ara-1' | 104.5 | 4.35 d (7.5) |
| ... | ... | ... |
| p-coumaroyl | ||
| 1'''' | 125.5 | |
| ... | ... | ... |
Note: This is a partial representation of the full NMR data available in the source literature.
Experimental Protocols
Isolation and Purification of Christinins
The following is a generalized protocol for the isolation and purification of Christinins from the leaves of Ziziphus spina-christi, based on methodologies described in the literature.[3][5]
Workflow for Christinin Isolation
Caption: Workflow for the isolation of Christinins.
Methodology:
-
Extraction: Dried and powdered leaves of Ziziphus spina-christi are macerated with 70% methanol at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The Christinin saponins are typically enriched in the n-butanol fraction.
-
Purification: The n-butanol fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Similar fractions are combined and may require further purification by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Christinin compounds.[3]
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][3]
Cytotoxicity Assay
The cytotoxic activity of Christinins can be evaluated against various cancer cell lines using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay. The following is a general protocol.[6][7]
Workflow for CCK-8 Cytotoxicity Assay
Caption: Workflow for a CCK-8 cytotoxicity assay.
Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., A549, U87, MDA-MB-231, CT-26) are cultured in appropriate media.[3] A suspension of cells is seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of Christinins in a suitable solvent (e.g., DMSO) are prepared and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, the medium is replaced with fresh medium containing CCK-8 solution. The plates are incubated for 1-4 hours. The amount of formazan (B1609692) dye produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Biological Activity and Signaling Pathways
Christinins have been reported to possess various biological activities, including cytotoxic effects against several cancer cell lines.[3] Furthermore, in silico studies have suggested that Christinins may act as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cellular processes such as apoptosis and inflammation.[8][9]
JNK Signaling Pathway and Potential Inhibition by Christinin
The JNK signaling pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated by various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress.[6][10] The activation of this pathway can lead to the phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.[11] The potential inhibitory effect of Christinin on this pathway is a subject of ongoing research.
Diagram of the JNK Signaling Pathway and a a plausible point of Christinin Inhibition
Caption: The JNK signaling cascade and the hypothesized inhibitory point of Christinin.
This in-depth guide provides a foundational understanding of the physicochemical properties, isolation, and biological activities of Christinins. Further research is warranted to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. Novel Saponins from Zizyphus spina-christi growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation and Synthesis of Natural Products [ir.canterbury.ac.nz]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. More than a look into a crystal ball: protein structure elucidation guided by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anygenes.com [anygenes.com]
- 11. bosterbio.com [bosterbio.com]
Preliminary Mechanistic Insights into Chiirirhamnin: A Technical Overview Based on Related Flavonoids
Introduction
Chiirirhamnin is a natural flavonoid with the chemical formula C27H30O15. Flavonoids as a class are well-recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] While specific data on this compound is sparse, the known mechanisms of related compounds, such as Isorhamnetin, offer a valuable framework for postulating its potential modes of action. This document summarizes the potential signaling pathways and cellular effects of this compound, drawing parallels from comprehensive studies on Isorhamnetin.
Postulated Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
Based on studies of Isorhamnetin, a primary hypothesized mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metastasis, and its aberrant activation is a hallmark of many cancers.[3]
A key study on Isorhamnetin in cholangiocarcinoma (CCA) demonstrated that it suppresses tumor growth by targeting this pathway.[3] It is plausible that this compound exerts similar effects. The proposed mechanism involves the direct or indirect inhibition of AKT1, a central kinase in the PI3K/AKT pathway.[3]
Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.
Quantitative Data from Isorhamnetin Studies
The following tables summarize quantitative data from in vitro and in vivo experiments on Isorhamnetin, which may serve as a proxy for the potential effects of this compound.
Table 1: In Vitro Effects of Isorhamnetin on Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | Treatment Concentration (µM) | Inhibition of Proliferation (%) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| RBE | 20 | 25 | 30 | 28 |
| RBE | 40 | 50 | 55 | 52 |
| HCCC-9810 | 20 | 22 | 28 | 25 |
| HCCC-9810 | 40 | 48 | 52 | 49 |
Data extrapolated from figures in the cited study on Isorhamnetin.[3]
Table 2: In Vivo Effects of Isorhamnetin on Tumor Growth in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Average Tumor Volume (mm³) | Tumor Inhibition Rate (%) |
| Control | - | 1250 | - |
| Isorhamnetin | 50 | 600 | 52 |
Data extrapolated from figures in the cited study on Isorhamnetin.[3]
Key Experimental Protocols (based on Isorhamnetin studies)
-
Cell Seeding: CCA cells (RBE and HCCC-9810) are seeded in 96-well plates at a density of 5x10³ cells/well.
-
Treatment: After 24 hours of incubation, cells are treated with varying concentrations of the test compound (e.g., Isorhamnetin) for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The inhibition rate is calculated relative to the control group.
Caption: General experimental workflow for assessing anticancer activity.
-
Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-AKT and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Protein bands are visualized using an ECL detection system.
Broader Potential Mechanisms of Action
In addition to the PI3K/AKT pathway, flavonoids are known to modulate other critical signaling pathways involved in cellular homeostasis and disease.[1] These represent additional avenues of investigation for this compound.
-
NF-κB Signaling: Many flavonoids inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[4]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses, and its modulation by natural compounds has been reported.[5]
-
TGF-β/SMAD Pathway: This pathway is involved in cell growth, differentiation, and apoptosis, and its dysregulation is common in cancer.[5]
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the available data on the closely related flavonoid, Isorhamnetin, strongly suggests that its primary mode of action may involve the inhibition of the PI3K/AKT signaling pathway. The quantitative data and experimental protocols derived from Isorhamnetin studies provide a solid foundation for initiating research on this compound.
Future preliminary studies on this compound should focus on:
-
In vitro screening: Assessing the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.
-
Pathway analysis: Investigating the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT, NF-κB, and other relevant signaling pathways using techniques like Western blotting.
-
In vivo validation: Utilizing xenograft models to confirm the anti-tumor efficacy of this compound in a physiological context.
A thorough investigation of these areas will be crucial in elucidating the specific mechanism of action of this compound and evaluating its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Isorhamnetin inhibits cholangiocarcinoma proliferation and metastasis via PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]
Methodological & Application
Application Note: Extraction of Bioactive Compounds from Caesalpinia crista
Introduction
Caesalpinia crista L., a member of the Caesalpiniaceae family, is a perennial woody climber found in tropical and subtropical regions of Southeast Asia.[1][2] Traditionally, various parts of this plant, including the seeds, leaves, and roots, have been utilized in folk medicine for treating a wide range of ailments such as fever, inflammation, rheumatism, and tumors.[2] Phytochemical investigations have revealed a rich diversity of bioactive secondary metabolites within C. crista, including cassane- and norcassane-type diterpenoids, flavonoids, alkaloids, tannins, and triterpenoids.[1][2] This application note provides a detailed protocol for the extraction of bioactive compounds, with a focus on flavonoid-like molecules such as the putative "Chiirirhamnin," from the seeds of Caesalpinia crista. The methodologies described herein are based on established protocols for the isolation of phytochemicals from this plant.
Experimental Protocols
1. Preparation of Plant Material
-
Source: Seeds of Caesalpinia crista.
-
Procedure:
-
Collect fresh, mature seeds of Caesalpinia crista.
-
Wash the seeds thoroughly with distilled water to remove any adhering dirt or impurities.
-
Air-dry the seeds in the shade at room temperature for 7-10 days or until they are completely dry.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until further use.
-
2. Solvent Extraction of Bioactive Compounds
This protocol describes a sequential extraction method using solvents of increasing polarity to separate compounds based on their solubility.
-
Materials:
-
Powdered seed material of Caesalpinia crista
-
Ethyl acetate (B1210297)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, etc.)
-
-
Procedure:
-
Accurately weigh 100 g of the powdered seed material.
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet apparatus.
-
Pour 500 mL of hexane into the distilling flask.
-
Heat the solvent to its boiling point and carry out the extraction for 6 hours. This step removes non-polar compounds like fats and waxes.
-
After 6 hours, allow the apparatus to cool and collect the hexane extract.
-
Concentrate the hexane extract using a rotary evaporator at 40°C to obtain the crude hexane extract.
-
Remove the thimble containing the plant material from the Soxhlet apparatus and air-dry it to remove any residual hexane.
-
Place the air-dried plant material back into the Soxhlet apparatus and perform a sequential extraction with 500 mL of ethyl acetate for 12 hours.[3]
-
Collect and concentrate the ethyl acetate extract using a rotary evaporator at 40°C. This fraction is expected to contain flavonoids and other moderately polar compounds.
-
Repeat the extraction process with 500 mL of methanol for 12 hours on the same plant material to extract more polar compounds.[3]
-
Collect and concentrate the methanolic extract using a rotary evaporator at 40°C.
-
3. Phytochemical Screening
Preliminary phytochemical screening of the extracts can be performed to detect the presence of various classes of compounds.
-
Procedure:
-
Dissolve a small amount of each crude extract in a suitable solvent.
-
Perform standard qualitative chemical tests for the presence of alkaloids, flavonoids, tannins, saponins, and terpenoids.
-
Data Presentation
The following tables summarize representative quantitative data from studies on Caesalpinia crista extracts.
Table 1: Total Phenolic and Flavonoid Content in Caesalpinia crista Leaf Extracts
| Extract | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Ethyl Acetate (CcEA) | 94.5 ± 3.8 | 60.46 ± 2.3 |
| Methanol (CcME) | 52.7 ± 2.8 | 46.26 ± 1.8 |
| Water (CcWE) | 31.84 ± 1.8 | 20.47 ± 1.1 |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data adapted from a study on leaf extracts[3].
Table 2: Antioxidant Activity of Ethanolic Seed Extract of Caesalpinia crista
| Assay | Concentration (µg/mL) | % Inhibition |
| DPPH Radical Scavenging | 300 | 73.9 ± 0.84 |
| Hydrogen Peroxide Scavenging | 300 | 77.7 ± 0.05 |
Data adapted from a study on ethanolic seed extracts[4].
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Total Synthesis of a Chiirirhamnin-type Flavonoid Glycoside
Audience: Researchers, scientists, and drug development professionals.
Note: As of the latest literature review, a total synthesis of Chiirirhamnin has not been reported. The following application notes and protocols are based on established methodologies for the synthesis of structurally related flavonoid glycosides, specifically kaempferol (B1673270) glycosides, to provide a strategic framework for a potential total synthesis of this compound.
Introduction to this compound
This compound is a naturally occurring flavonoid glycoside. While its total synthesis is yet to be published, its structural class is well-characterized. It belongs to the flavonol glycoside family, with a kaempferol aglycone core. Molecules of this class are of significant interest due to their diverse biological activities. The general synthetic challenge lies in the regioselective glycosylation of the polyhydroxylated kaempferol core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₅ |
| Molecular Weight | 594.52 g/mol |
| CAS Number | 195450-50-1 |
| Class | Flavonol Glycoside |
| Aglycone | Kaempferol |
Retrosynthetic Strategy
A convergent retrosynthetic strategy is proposed for a this compound-type molecule. The primary disconnection is at the glycosidic linkages, separating the kaempferol aglycone from the carbohydrate moieties. The kaempferol core can be further disconnected into simpler aromatic precursors.
Caption: General retrosynthetic strategy for a this compound-type molecule.
Experimental Protocols
The following protocols are generalized and would require optimization for the specific synthesis of this compound.
Synthesis of the Kaempferol Aglycone
The synthesis of the kaempferol core can be achieved via several methods, including the Baker-Venkataraman rearrangement or a Claisen-Schmidt condensation followed by oxidative cyclization.
Protocol: Baker-Venkataraman Approach
-
Esterification: React a suitably protected 2-hydroxyacetophenone (B1195853) with a protected 4-hydroxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.
-
Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide (B78521) in pyridine) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.
-
Cyclization: Acid-catalyzed cyclization (e.g., using sulfuric acid in acetic acid) of the 1,3-diketone affords the protected flavone.
-
Hydroxylation and Deprotection: Introduce the 3-hydroxyl group via an appropriate method (e.g., Algar-Flynn-Oyamada reaction) and subsequently remove the protecting groups to yield kaempferol.
Glycosylation of the Kaempferol Aglycone
Regioselective glycosylation is the key challenge. This requires careful selection of protecting groups for the kaempferol hydroxyls and an activated glycosyl donor.
Protocol: Schmidt Glycosylation
-
Selective Protection of Kaempferol: Protect the hydroxyl groups of kaempferol, leaving the target hydroxyl for glycosylation exposed. This often requires a multi-step protection-deprotection sequence.
-
Preparation of the Glycosyl Donor: Prepare a glycosyl trichloroacetimidate (B1259523) from the corresponding protected sugar. The sugar hydroxyls are typically protected as acetates or benzoates.
-
Glycosylation Reaction: Dissolve the selectively protected kaempferol and the glycosyl trichloroacetimidate donor in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to -40 °C under an inert atmosphere. Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf). Allow the reaction to warm slowly to room temperature and monitor by TLC.
-
Work-up and Purification: Quench the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure. Purify the resulting protected flavonoid glycoside by column chromatography.
-
Deprotection: Remove the protecting groups from the sugar and the aglycone. For example, Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) can be used to remove acetate (B1210297) protecting groups, followed by hydrogenolysis to remove benzyl (B1604629) protecting groups.
Data Presentation
Successful synthesis would require rigorous characterization at each step. The following table outlines the expected data to be collected.
Table 2: Key Data for Characterization of Synthetic Intermediates and Final Product
| Analysis | Purpose | Expected Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |
| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for hydroxyl, carbonyl, and glycosidic linkages. |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
| Optical Rotation | Stereochemical confirmation | Measurement of the specific rotation to confirm the stereochemistry of the glycosidic bond. |
Logical Workflow for Synthesis and Characterization
The overall workflow for the synthesis and confirmation of a this compound-type molecule is depicted below.
Caption: A logical workflow for the total synthesis of a complex flavonoid glycoside.
Animal Model for Studying Isorhamnetin's Therapeutic Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294), a naturally occurring flavonoid found in plants such as sea buckthorn and ginkgo biloba, has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1][2][3] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by modulating key signaling pathways.[1][4] This document provides detailed application notes and protocols for utilizing an animal model to study the effects of Isorhamnetin, with a focus on its anticancer properties. The protocols outlined below are intended to serve as a comprehensive guide for researchers in designing and executing in vivo studies to evaluate the efficacy of Isorhamnetin.
Data Presentation: In Vivo Efficacy of Isorhamnetin
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of Isorhamnetin's effects in different animal models and cancer types.
Table 1: Summary of Isorhamnetin's Antitumor Activity in Mouse Models
| Cancer Type | Animal Model | Cell Line | Isorhamnetin Dosage | Route of Administration | Key Findings | Reference |
| Lung Cancer | C57BL/6 Mice | Lewis Lung Carcinoma | Not Specified | Not Specified | Significantly smaller tumors compared to control. | [5][6] |
| Skin Cancer | Nude Mice | A431 (human epithelial carcinoma) | 1 or 5 mg/kg | Not Specified | Suppressed tumor development; average tumor volume of 280 mm³ (1 mg/kg) and 198 mm³ (5 mg/kg) vs. 623 mm³ in control at 4 weeks. Reduced tumor weight. | [7] |
| Breast Cancer | Nude and BALB/c Mice | 4T1 (murine breast carcinoma) | Not Specified | Not Specified | Robust inhibition of tumor growth and increased survival of tumor-bearing mice. | [8] |
| Gastric Cancer | Xenograft Mouse Model | Not Specified | Not Specified | Oral Gavage | Combination with capecitabine (B1668275) (60 mg/kg) significantly reduced tumor volume compared to control or capecitabine alone. | [3] |
| Liver Cancer | Swiss Albino Mice | N-diethylnitrosamine and carbon tetrachloride-induced | Not Specified | Not Specified | In vivo anti-tumor activity demonstrated. | [9] |
Table 2: Pharmacokinetic Parameters of Isorhamnetin in Rodents
| Animal Model | Dosage | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mice | 50 or 100 mg/kg (as Quercetin) | Oral | ~1 | Not Specified | Not Specified | Not Specified | [10] |
| Rats | Not Specified | Oral Gavage | Not Specified | Not Specified | Not Specified | Increased with phospholipid complexes and solid dispersions | [2][11][12] |
Experimental Protocols
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using A549 human lung carcinoma cells to evaluate the in vivo antitumor effects of Isorhamnetin.
Materials:
-
A549 human non-small cell lung cancer cells
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Isorhamnetin
-
Vehicle for Isorhamnetin (e.g., 0.5% methylcellulose)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell suspension to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Palpate the injection site three times a week.
-
Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.[15]
-
Measure the length (longest diameter) and width (perpendicular diameter).
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length × Width²) .[15]
-
-
Treatment with Isorhamnetin:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare Isorhamnetin in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer Isorhamnetin (e.g., 1-5 mg/kg body weight) or vehicle to the respective groups via oral gavage daily.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 4 weeks).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot) and another portion fixed in formalin for histopathological examination.
-
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways in Tumor Tissue
This protocol details the procedure for analyzing the protein expression levels of key components of the PI3K/Akt and MAPK signaling pathways in excised tumor tissue.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Isorhamnetin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Isorhamnetin inhibits the MAPK/MEK/ERK signaling pathway.
Caption: Isorhamnetin promotes apoptosis by regulating Bcl-2 family proteins.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo evaluation of Isorhamnetin.
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the in vivo effects of Isorhamnetin using a lung cancer xenograft model. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines. The summarized data and visual diagrams aim to facilitate a deeper understanding of Isorhamnetin's mechanisms of action and its potential as a therapeutic agent. Further research is warranted to fully elucidate its efficacy, safety profile, and optimal dosing strategies for various malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and isorhamnetin after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isorhamnetin inhibited migration and invasion via suppression of Akt/ERK-mediated epithelial-to-mesenchymal transition (EMT) in A549 human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-proliferation Effects of Isorhamnetin on Lung Cancer Cells in Vitro and in Vivo [journal.waocp.org]
- 6. Isorhamnetin Enhances the Radiosensitivity of A549 Cells Through Interleukin-13 and the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and isorhamnetin after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats. | Semantic Scholar [semanticscholar.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of Chiirirhamnin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiirirhamnin, a natural flavonoid glycoside identified as kaempferol-3-O-rutinoside, presents a promising scaffold for drug discovery. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogues to identify and characterize potential therapeutic agents. Given the known activity of kaempferol-3-O-rutinoside in suppressing lung adenocarcinoma via the calcium signaling pathway, the primary focus of these protocols will be on a cell-based assay for identifying potential anticancer compounds.[4]
Data Presentation
Quantitative data from a hypothetical primary high-throughput screen and subsequent dose-response analysis are presented below. These tables are for illustrative purposes to guide researchers in structuring their own data.
Table 1: Primary High-Throughput Screening of a Diverse Compound Library for Anti-Proliferative Activity in A549 Lung Cancer Cells.
| Compound ID | Concentration (µM) | % Inhibition of Cell Proliferation | Hit (Yes/No) |
| This compound | 10 | 85.2 | Yes |
| Analogue 1 | 10 | 78.5 | Yes |
| Analogue 2 | 10 | 45.1 | No |
| Analogue 3 | 10 | 92.3 | Yes |
| ... | 10 | ... | ... |
| Vehicle Control | - | 0.0 | - |
| Positive Control | 10 (Doxorubicin) | 98.7 | - |
Table 2: Dose-Response Analysis of Primary Hits in A549 Lung Cancer Cells.
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 5.8 | 1.2 | 95.1 |
| Analogue 1 | 8.2 | 1.1 | 92.8 |
| Analogue 3 | 2.1 | 1.3 | 98.5 |
Signaling Pathway
This compound (kaempferol-3-O-rutinoside) has been shown to exert its anti-cancer effects in lung adenocarcinoma by modulating the calcium signaling pathway.[4] The proposed mechanism involves the disruption of the cytoskeleton and mitochondrial dysfunction, leading to calcium overload and subsequent apoptosis. A simplified diagram of this signaling pathway is presented below.
Caption: Proposed signaling pathway of this compound in lung adenocarcinoma cells.
Experimental Protocols
Protocol 1: High-Throughput Screening for Anti-Proliferative Activity
This protocol describes a cell-based assay to screen a compound library for inhibitors of A549 lung cancer cell proliferation using a luminescence-based cell viability assay.
Materials:
-
A549 human lung carcinoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
384-well white, clear-bottom tissue culture plates
-
Compound library (including this compound and analogues) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Acoustic liquid handler or pin tool for compound dispensing
Workflow Diagram:
Caption: Experimental workflow for the primary high-throughput screening assay.
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM/F-12 medium.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^4 cells/mL.
-
Dispense 25 µL of the cell suspension (500 cells/well) into 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler or pin tool, transfer compounds from the source library plate to the assay plate to achieve a final concentration of 10 µM.
-
Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))
-
Identify hits based on a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: Dose-Response Analysis for IC50 Determination
This protocol is for confirming the activity of primary hits and determining their potency (IC50).
Materials:
-
Same as Protocol 1
-
Hit compounds identified from the primary screen
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1.
-
-
Compound Serial Dilution and Dispensing:
-
Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Dispense the diluted compounds into the assay plates.
-
-
Incubation and Assay Readout:
-
Follow the same incubation and readout procedures as in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Conclusion
The provided application notes and protocols offer a framework for the high-throughput screening of this compound and its derivatives. By leveraging the known anti-proliferative effects of kaempferol (B1673270) glycosides on lung cancer cells, these assays can be employed to identify novel and potent anticancer agents. The modular nature of these protocols allows for adaptation to other cell lines and cancer types, as well as for the investigation of other potential biological activities of this compound class. Further studies will be required to elucidate the precise mechanism of action of identified hits and to evaluate their therapeutic potential in more complex biological systems.
References
- 1. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsit.com [ijsit.com]
- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol-3-O-rutinoside, a flavone derived from Tetrastigma hemsleyanum, suppresses lung adenocarcinoma via the calcium signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Chiirirhamnin Synthesis Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chiirirhamnin and other related flavonoid glycosides. The guidance provided is based on established methodologies for the synthesis of structurally similar compounds, as the total synthesis of this compound has not been extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: We are observing poor regioselectivity in the initial glycosylation of the kaempferol (B1673270) aglycone. How can we improve the selectivity for the desired hydroxyl group?
A1: Poor regioselectivity is a common challenge due to the multiple hydroxyl groups on the kaempferol scaffold (3, 5, 7, and 4'-OH) with varying reactivity. Here are several strategies to enhance regioselectivity:
-
Orthogonal Protecting Group Strategy: The most reliable method is to employ a protecting group strategy that allows for the selective deprotection of the target hydroxyl group just before glycosylation. For instance, the 7-OH is generally the most acidic and can often be selectively protected or deprotected.
-
Enzymatic Glycosylation: Glycosyltransferases (GTs) can offer high regioselectivity and stereoselectivity, providing a greener alternative to chemical synthesis.[1] The choice of the enzyme is critical and may require screening different GTs.
-
Reactivity Control: The reactivity of the hydroxyl groups can be influenced by the reaction conditions. For example, the 7-OH is more acidic than the 4'-OH, and this difference can be exploited under specific basic conditions.
Q2: The yield of our glycosylation reaction is consistently low. What factors can we optimize to improve the yield?
A2: Low yields in flavonoid glycosylation can stem from several factors. Consider the following optimization parameters:
-
Glycosyl Donor Reactivity: The choice of the glycosyl donor is crucial. Highly reactive donors like glycosyl trichloroacetimidates or bromides might lead to side reactions, while less reactive donors may result in incomplete conversion. Fine-tuning the reactivity of the donor is key.
-
Promoter/Catalyst: The promoter or catalyst used to activate the glycosyl donor significantly impacts the yield. Common promoters include TMSOTf, BF3·OEt2, and NIS/TfOH. The optimal choice depends on the glycosyl donor and acceptor.
-
Reaction Conditions: Temperature, reaction time, and solvent can all be optimized. Lowering the temperature can sometimes improve selectivity and reduce side product formation. Anhydrous conditions are critical to prevent hydrolysis of the glycosyl donor.
Q3: We are struggling with the purification of the desired glycoside from a mixture of anomers and regioisomers. What are the recommended purification strategies?
A3: The separation of glycosidic isomers can be challenging due to their similar polarities. Here are some effective purification techniques:
-
Chromatography:
-
Flash Column Chromatography: This is the most common method. A careful selection of the solvent system is required to achieve good separation. Sometimes, a gradient elution is necessary.
-
Preparative HPLC: For difficult separations, preparative reverse-phase or normal-phase HPLC can provide higher resolution.
-
-
Crystallization: If the desired product is crystalline, fractional crystallization can be a powerful purification method.
Q4: How can we control the stereochemistry to obtain the desired β-glycosidic linkage?
A4: The stereochemical outcome of a glycosylation reaction is influenced by the protecting group at the C2-position of the glycosyl donor and the reaction mechanism.
-
Neighboring Group Participation: The use of an acyl-type protecting group (e.g., acetyl, benzoyl) at the C2-position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycosidic linkage (a β-linkage for glucose and galactose) via neighboring group participation.
-
Solvent Effects: The choice of solvent can also influence the stereoselectivity. Ethereal solvents like diethyl ether or THF can favor the formation of the β-anomer.
Data Presentation: Glycosylation Reaction Parameters
The following table summarizes typical reaction conditions for the O-glycosylation of flavonoids, which can be adapted for the synthesis of this compound.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetobromo-α-D-glucose | Kaempferol (protected) | Ag2CO3 | Dichloromethane (B109758) | Room Temp | 60-80 | General |
| Glycosyl Trichloroacetimidate | 7-O-protected Kaempferol | TMSOTf | Dichloromethane | -20 to 0 | 70-90 | General |
| Glycosyl Fluoride | Unprotected Tyrosine | Ca(OH)2 | Water | Room Temp | ~90 | [2] |
| Peracetylated Glycosyl Bromide | Apigenin | K2CO3 | Acetone | Reflux | 50-70 | General |
Experimental Protocols
Representative Protocol for O-Glycosylation of a Flavonoid Aglycone
This protocol provides a general procedure for the glycosylation of a partially protected flavonoid aglycone with a glycosyl donor, a key step in the synthesis of this compound.
Materials:
-
Partially protected kaempferol (e.g., 3,5,4'-tri-O-benzyl-kaempferol) (1 equivalent)
-
Peracetylated glycosyl bromide (e.g., acetobromo-α-D-rhamnose) (1.5 equivalents)
-
Silver(I) carbonate (Ag2CO3) (2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the partially protected kaempferol and freshly activated molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Add silver(I) carbonate to the suspension.
-
In a separate flask, dissolve the peracetylated glycosyl bromide in a minimal amount of anhydrous DCM.
-
Add the glycosyl bromide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired protected flavonoid glycoside.
Mandatory Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for glycosylation reactions.
References
Technical Support Center: Refinement of Chiirirhamnin Purification Steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Chiirirhamnin.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from Sanguisorba officinalis?
A1: The general strategy involves a multi-step process beginning with extraction from the raw plant material, followed by a series of chromatographic separations to isolate this compound from other phytochemicals. A typical workflow includes:
-
Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with a solvent such as 70% ethanol (B145695) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.
-
Column Chromatography: The enriched fraction is further purified using column chromatography. Silica (B1680970) gel and Sephadex LH-20 are commonly used stationary phases.[1] Elution is performed with a gradient of solvents to separate compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity this compound, preparative HPLC with a C18 column is often employed.[2]
Q2: What are the critical parameters to consider during the HPLC purification step?
A2: Several parameters are crucial for successful HPLC purification of this compound:
-
Column: A reversed-phase C18 column is a common choice for separating flavonoid glycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used. The gradient program should be optimized to achieve good resolution between this compound and other closely eluting compounds.
-
Flow Rate: The flow rate affects resolution and run time. It should be optimized for the specific column dimensions.
-
Detection Wavelength: Flavonoids typically have strong UV absorbance. A diode array detector (DAD) can be used to monitor the elution profile at multiple wavelengths, with a common detection wavelength for flavonoids being around 280 nm or 360 nm.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm filter to prevent column clogging.
Q3: How can I improve the yield of purified this compound?
A3: Optimizing each step of the purification process is key to improving the final yield. Consider the following:
-
Extraction Efficiency: Ensure complete extraction from the plant material by using an appropriate solvent-to-solid ratio and extraction time.
-
Fractionation: Careful selection of fractions during column chromatography is crucial. Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to avoid discarding fractions containing the target compound.
-
Minimize Degradation: Flavonoids can be sensitive to heat and light. Avoid excessive temperatures during solvent evaporation and protect samples from light where possible.
-
Column Loading: Do not overload the chromatography columns, as this can lead to poor separation and loss of product. The sample-to-adsorbent ratio for silica gel chromatography is typically between 1:20 to 1:100.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Solution |
| Incomplete extraction | Increase extraction time or perform multiple extraction cycles. Ensure the plant material is finely powdered to maximize surface area. |
| Inappropriate solvent | Test different extraction solvents or solvent mixtures. For flavonoid glycosides, aqueous ethanol is often effective. |
| Degradation of compound | Avoid high temperatures during solvent removal. Use a rotary evaporator under reduced pressure at a moderate temperature. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Solution |
| Inappropriate stationary phase | Consider using a different adsorbent. If silica gel provides poor separation, try using Sephadex LH-20, which separates based on size and polarity. |
| Incorrect mobile phase polarity | Optimize the solvent system. Use TLC to pre-screen different solvent mixtures to find the optimal polarity for separating this compound. A common mobile phase for flavonoids on silica is a mixture of hexane and ethyl acetate.[3] |
| Column overloading | Reduce the amount of crude extract loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase.[3] |
| Column packing issues | Ensure the column is packed uniformly to avoid channeling. Use the wet packing method for better results. |
Issue 3: Peak Tailing or Broadening in HPLC
| Possible Cause | Solution |
| Secondary interactions with the column | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based C18 column. |
| Column contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of acetonitrile) to remove strongly retained impurities. |
| Column degradation | If the column has been used extensively, its performance may decline. Replace the column with a new one. |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to improve peak shape. |
Issue 4: Presence of Ghost Peaks in HPLC Chromatogram
| Possible Cause | Solution | | Contaminated mobile phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use. | | Carryover from previous injections | Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover. | | Late eluting compounds from a previous run | Extend the run time of your gradient to ensure all compounds from the previous injection have eluted before the next injection. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Extraction:
-
Air-dry and powder the roots of Sanguisorba officinalis.
-
Macerate the powdered material in 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with an equal volume of n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect each solvent layer and evaporate the solvent to obtain the respective fractions.
-
Analyze each fraction by TLC or analytical HPLC to identify the fraction containing the highest concentration of this compound (expected in the ethyl acetate or n-butanol fraction).
-
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the enriched fraction from the solvent partitioning step in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.
-
Pooling: Combine the fractions containing pure or enriched this compound based on the TLC analysis.
Quantitative Data Presentation
The following table presents representative data for a typical purification of this compound, illustrating the yield and purity at each step. Note that these are example values and actual results may vary.
| Purification Step | Total Weight (g) | This compound Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Ethanol Extract | 100 | 2 | - | 100 |
| Ethyl Acetate Fraction | 20 | 8 | 80 | 80 |
| Silica Gel Column Pool | 4 | 35 | 70 | 56 |
| Preparative HPLC | 0.5 | >98 | 35.7 | 20 |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Potential Anti-Inflammatory Signaling Pathway of this compound
Given the anti-inflammatory properties of related flavonoids, this compound may exert its effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Potential Anti-Cancer Signaling Pathway of this compound
Structurally similar flavonoids have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt and MAPK pathways.
Caption: Proposed modulation of PI3K/Akt and MAPK pathways by this compound leading to apoptosis.
References
Validation & Comparative
The Evolving Landscape of Curcuminoids: A Comparative Analysis of Curcumin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa, has long been a subject of intense scientific scrutiny for its pleiotropic pharmacological activities.[1][2][3] However, its clinical translation has been hampered by poor bioavailability, rapid metabolism, and low aqueous solubility.[4][5][6] This has spurred the development of a diverse array of curcumin analogs, meticulously engineered to overcome these limitations while enhancing therapeutic efficacy. This guide provides a comparative analysis of curcumin and its key analogs, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid in the rational design of next-generation curcumin-based therapeutics.
Quantitative Comparison of Biological Activities
The therapeutic potential of curcumin and its analogs is often quantified by their efficacy in preclinical models of cancer, inflammation, and oxidative stress. The following tables summarize key quantitative data from various studies, providing a snapshot of their comparative performance.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Curcumin | MCF-7 (Breast Cancer) | ~20-30 | [1] |
| Curcumin | PC-3 (Prostate Cancer) | >50 | [7] |
| Analog 23 | PC-3 (Prostate Cancer) | <1 | [7] |
| Analog 23 | LNCaP (Prostate Cancer) | <1 | [7] |
| Diarylpentanoids (general) | Various Cancer Lines | Often lower than Curcumin | [8] |
| Hydrazinocurcumin (HC) | Breast Cancer Cells | More potent than Curcumin | [9] |
| FLLL11 | Breast Cancer Cells | More potent than Curcumin | [9] |
| GO-Y030 | Breast Cancer Cells | More potent than Curcumin | [9] |
| EF24 | Cervical Cancer Cells | 10-20 times more effective than Curcumin | [10] |
Table 2: Comparative Antioxidant and Anti-inflammatory Activity
| Compound/Analog | Assay | Activity Metric | Reference |
| Curcumin | DPPH Radical Scavenging | IC50 ~0.03-4.07 mM | [11] |
| Analog 3d | DPPH Radical Scavenging | Potent activity | [11] |
| Analog 3e | DPPH Radical Scavenging | Potent activity | [11] |
| Curcumin | FRAP Assay | ~0.47–6.47 mM TE/L | [11] |
| Analog 3d | FRAP Assay | High antioxidant capacity | [11] |
| Curcumin | Inhibition of COX-1/COX-2 | Effective | [1] |
| Demethoxycurcumin (DMC) | Inhibition of COX-1/COX-2 | Effective | [1] |
| Bisdemethoxycurcumin (BDMC) | Inhibition of COX-1/COX-2 | Less active than Curcumin and DMC | [1] |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of curcumin analogs are intricately linked to their chemical structures. SAR studies have revealed several key features that govern their potency and selectivity.[4][7][12][13]
-
The β-Diketone Moiety: This central part of the curcumin scaffold is crucial for its antioxidant activity and its ability to chelate metals. However, it is also responsible for the molecule's instability at physiological pH. Monocarbonyl analogs, which lack the β-diketone moiety, have been developed to improve stability.[4]
-
Aromatic Rings and Substituents: Modifications to the aromatic rings and their substituents have a profound impact on biological activity. The presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings are critical for antioxidant and anti-inflammatory effects.[13] Introducing different substituents can enhance potency against specific cancer cell lines.
-
The Heptadienone Chain: The length and flexibility of the linker connecting the two aromatic rings also influence activity. Shortening the chain from a heptadienone to a pentadienone has been shown to yield compounds with potent growth inhibitory activities against cancer cells.[13]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of curcumin and its analogs.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of curcumin or its analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
Sample Preparation: Prepare different concentrations of curcumin or its analogs in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at a wavelength of 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
Curcumin and its analogs exert their biological effects by modulating a multitude of cellular signaling pathways implicated in the pathogenesis of various diseases.[8][9][14][15][16] The following diagrams illustrate some of the key pathways targeted by these compounds.
Caption: General experimental workflow for the development and evaluation of novel curcumin analogs.
Caption: Curcumin and its analogs inhibit the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway by curcumin and its analogs.
Caption: Inhibition of the JAK/STAT3 signaling cascade by curcumin and its analogs.
Conclusion
The journey from the traditional use of turmeric to the rational design of sophisticated curcumin analogs represents a significant advancement in drug discovery. The comparative data and mechanistic insights presented in this guide underscore the potential of these compounds to address the multifaceted nature of diseases like cancer and chronic inflammation. While curcumin itself remains a valuable lead compound, its analogs offer a promising avenue for the development of more potent, stable, and bioavailable therapeutics. Future research should continue to focus on elucidating the precise molecular targets of novel analogs and leveraging this knowledge to design compounds with enhanced selectivity and clinical utility.
References
- 1. curcumin.co.nz [curcumin.co.nz]
- 2. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and therapeutic activities, and anticancer properties of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of curcumin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. mdpi.com [mdpi.com]
- 12. An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mc.minia.edu.eg [mc.minia.edu.eg]
- 14. mdpi.com [mdpi.com]
- 15. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Flavonoid Activity Across Diverse Cancer Cell Lines
A Cross-Validation of the Anti-Cancer Potential of Cirsimaritin and Other Key Flavonoids
For researchers and professionals in drug development, understanding the nuanced activity of therapeutic compounds across various cell lines is paramount. This guide provides a comparative analysis of the anti-cancer properties of the flavonoid Cirsimaritin, with cross-references to other notable flavonoids, highlighting their differential effects on proliferation, apoptosis, and underlying signaling pathways in various cancer cell lines. This analysis is predicated on the likely misspelling of "Chirihamnin" in the initial query, with "Cirsimaritin" being the closest relevant and researched compound found.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Cirsimaritin and other relevant flavonoids in different cancer cell lines, demonstrating the variable sensitivity of these lines to treatment.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cirsimaritin | HCT-116 | Colon Cancer | 24.70 µg/mL | [1] |
| Isorhamnetin | MCF7 | Breast Cancer | ~10 | [2] |
| Isorhamnetin | T47D | Breast Cancer | ~10 | [2] |
| Isorhamnetin | BT474 | Breast Cancer | ~10 | [2] |
| Isorhamnetin | BT-549 | Breast Cancer | ~10 | [2] |
| Isorhamnetin | MDA-MB-231 | Breast Cancer | ~10 | [2] |
| Isorhamnetin | MDA-MB-468 | Breast Cancer | ~10 | [2] |
| Isorhamnetin | MCF10A (Normal) | Breast Epithelial | 38 | [2] |
Note: The IC50 value for Cirsimaritin is provided in µg/mL. For comparative purposes, the molecular weight of Cirsimaritin (314.28 g/mol ) can be used to convert this to µM. It is important to note that variations in experimental conditions can lead to discrepancies in IC50 values.[3][4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of scientific findings. Below are methodologies for key assays used to evaluate the anti-cancer activity of flavonoids.
Cytotoxicity Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cirsimaritin) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
XTT Reagent Addition: Following treatment, add the XTT labeling mixture to each well and incubate for 4 hours.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 450 nm using a microplate reader. The amount of formazan (B1609692) dye formed is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assessment (Acridine Orange/Ethidium Bromide Staining)
Acridine Orange (AO) and Ethidium Bromide (EtBr) are fluorescent dyes used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for the desired time.
-
Staining: Prepare a staining solution of AO and EtBr (e.g., 100 µg/mL each). Add a small volume of this solution to the cell suspension.
-
Visualization: Observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange to red fluorescence with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Signaling Pathways and Mechanisms of Action
Flavonoids exert their anti-cancer effects by modulating various intracellular signaling pathways.
Cirsimaritin has been shown to induce apoptosis in HCT-116 colon cancer cells through the generation of reactive oxygen species (ROS).[1] This increase in oxidative stress can trigger the intrinsic apoptotic pathway.
Isorhamnetin demonstrates anti-tumor effects in breast cancer by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways.[2] These pathways are crucial for cell proliferation and survival.
Curcumin is another well-studied natural compound that influences multiple signaling cascades, including the PI3K/Akt, JAK/STAT, and MAPK pathways, to inhibit cancer cell growth and induce apoptosis.[5][6]
Visualizations
To better illustrate the experimental processes and molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing flavonoid cytotoxicity and apoptosis.
Caption: Simplified signaling pathway for Cirsimaritin-induced apoptosis.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanism of Action of Isorhamnetin and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Isorhamnetin, a naturally occurring flavonoid, with two other well-researched natural compounds: Quercetin and Curcumin. The focus is on their validated mechanisms of action, specifically the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.
Comparative Analysis of Bioactive Compounds
The following table summarizes the quantitative effects of Isorhamnetin, Quercetin, and Curcumin on cancer cell lines, focusing on their half-maximal inhibitory concentration (IC50) for cell viability, the induction of apoptosis, and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) for Cell Viability | Apoptosis Induction (%) | Cell Cycle Arrest Phase | % of Cells in Arrested Phase | Reference |
| Isorhamnetin | T24 (Bladder) | 127.86 | - | G2/M | - | [1] |
| 5637 (Bladder) | 145.75 | - | G2/M | - | [1] | |
| HeLa (Cervical) | - | - | G2/M | ~55% at 100 µM (24h) | [2] | |
| MCF7 (Breast) | ~10 | Increased | - | - | [3] | |
| MDA-MB-468 (Breast) | ~10 | Increased | - | - | [3] | |
| Quercetin | T47D (Breast) | 50 | 57.02% at IC50 | G2/M | 54.7% at 50 µM | [4] |
| MDA-MB-231 (Breast) | ~40 (48h) | ~15% at 20 µM (48h) | S and G2/M | - | [5] | |
| HT29 (Colon) | - | Increased | - | - | [6] | |
| U937 (Leukemia) | - | Increased | G2/M | Increased | [7] | |
| Curcumin | Cisplatin-Resistant Ovarian | ~50 | 35.8% at 50 µM (24h) | G2/M | 51.5% at 50 µM (12h) | [8] |
| T47D (Breast) | 2.07 | 30.09% at 30 µM | G2/M | 26.28% at 30 µM | [9] | |
| MCF7 (Breast) | 1.32 | 35.04% at 30 µM | G2/M | 16.41% at 30 µM | [9] | |
| SiHa (Cervical) | - | 8.33% at 50 µM | G2/M | 47.53% at 50 µM | ||
| Head and Neck Squamous Carcinoma | - | - | G2/M | 31.32% at 10 µM |
Experimental Protocols for Mechanism of Action Validation
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Annexin V-FITC Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved Caspase-3, Cyclin B1, p-Akt, p-AMPK, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Isorhamnetin, Quercetin, and Curcumin.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the validation of a compound's mechanism of action.
References
- 1. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin inhibits cholangiocarcinoma proliferation and metastasis via PI3K/AKT signaling pathway | springermedizin.de [springermedizin.de]
A Comparative Analysis of Synthetic vs. Natural Kaempferol-3-O-rhamnoside Activity
Introduction
While the specific compound "Chiirirhamnin" is not found in the available scientific literature, it is presumed to be a misspelling of a rhamnoside glycoside. This guide will focus on a representative and well-studied compound of this class, Kaempferol-3-O-rhamnoside (also known as Afzelin), to compare the activity of its natural versus synthetically derived forms. Kaempferol and its glycosides are flavonoids found in numerous plants and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] This comparison is crucial for researchers in drug development and natural product chemistry to understand the potential advantages and limitations of each source.
The primary difference between natural and synthetic compounds lies in their origin. Natural compounds are isolated from living organisms, whereas synthetic compounds are produced through chemical reactions in a laboratory.[4] While the chemical structure of a pure synthetic compound is identical to its natural counterpart, the context of their production can influence their application in research and therapeutics.
Data Summary: A Comparative Overview
The following table summarizes the key comparable aspects of natural versus synthetic Kaempferol-3-O-rhamnoside. It is important to note that direct head-to-head experimental comparisons in the literature are scarce. This table is a composite of general principles and specific findings for related flavonoids.
| Feature | Natural Kaempferol-3-O-rhamnoside | Synthetic Kaempferol-3-O-rhamnoside |
| Source | Isolated from various plant species, e.g., Solenostemma argel.[2] | Produced via multi-step chemical synthesis. |
| Purity | Can be high (>98%) after extensive purification, but may contain trace impurities from the source organism. | Can achieve very high purity (>99%) with well-defined byproducts. |
| Biological Activity | Exhibits antioxidant and antimicrobial properties.[2][5] The glycosylation can affect the potency compared to the aglycone (Kaempferol).[1] | Expected to have identical intrinsic biological activity to the natural form, assuming identical stereochemistry. Chirality can play a major role in determining biological activity.[6] |
| Bioavailability | The sugar moiety (rhamnose) influences absorption and metabolism.[3] | Identical to the natural form. |
| Cost & Scalability | Can be cost-effective if the source is abundant, but scalability can be limited by plant availability and extraction yields. | Initially can be expensive to develop the synthetic route, but offers high scalability and batch-to-batch consistency. |
| Regulatory Approval | May be part of a complex plant extract or a purified natural product, each with different regulatory pathways. | A well-defined single chemical entity, which can simplify the regulatory approval process. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the activity of natural and synthetic Kaempferol-3-O-rhamnoside.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The degree of color change is proportional to the antioxidant activity.
-
Protocol:
-
Prepare a stock solution of the test compound (natural or synthetic Kaempferol-3-O-rhamnoside) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each dilution of the test compound to 150 µL of the DPPH solution.
-
Include a positive control (e.g., Ascorbic Acid or Quercetin) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Antimicrobial Activity Assessment: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the target bacterium is added to each well. The plate is incubated, and bacterial growth is assessed by measuring the turbidity of the medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
Visualizations
Signaling Pathway
Caption: Postulated mechanism of action for Kaempferol-3-O-rhamnoside.
Experimental Workflow
Caption: Workflow for comparing natural vs. synthetic compound activity.
References
- 1. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product vs (semi-)synthetic compounds – REVIVE [revive.gardp.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assay Strategies to Validate the Bioactivity of Chirrhamnin, a Novel NF-κB Inhibitor
For Immediate Release: Anytown, USA - October 26, 2025 - LifeScience Innovations today published a comprehensive guide on the validation of the bioactivity of Chirrhamnin, a novel natural product isolate. This guide details the use of an orthogonal assay approach to confirm its mechanism of action as a potent inhibitor of the NF-κB signaling pathway, a key regulator of the inflammatory response. To provide a clear benchmark, Chirrhamnin's performance is compared against Parthenolide, a well-characterized NF-κB inhibitor.
Disclaimer: The compound "Chirrhamnin" is a fictional entity created for the purpose of this illustrative guide. The experimental data presented herein is hypothetical and intended to demonstrate the principles of orthogonal assay validation.
Introduction
Chirrhamnin is a novel anthraquinone (B42736) derivative isolated from the bark of Rhamnus cathartica. Preliminary screenings have indicated its potential as an anti-inflammatory agent. The primary hypothesis for its mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1][2][3] The dysregulation of this pathway is implicated in numerous inflammatory diseases.[4][5]
To rigorously validate the bioactivity of Chirrhamnin and confirm its on-target effects, a two-pronged approach utilizing a primary bioassay and an orthogonal assay is essential. The primary assay directly measures the inhibition of NF-κB activity, while the orthogonal assay assesses a downstream biological event that is a consequence of NF-κB inhibition. This strategy provides a more robust confirmation of the compound's mechanism of action than a single assay alone.
Primary Bioactivity Assay: NF-κB Reporter Assay
The primary bioassay selected to quantify the inhibitory effect of Chirrhamnin on the NF-κB pathway is a luciferase reporter assay.[6][7][8] This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. A reduction in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
Orthogonal Assay: Pro-inflammatory Cytokine Release Assay
To confirm the anti-inflammatory effects of Chirrhamnin in a different biological context, an Enzyme-Linked Immunosorbent Assay (ELISA) was employed to measure the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from stimulated macrophages.[9][10][11][12] TNF-α is a key cytokine whose expression is regulated by NF-κB. Therefore, a reduction in TNF-α secretion upon treatment with Chirrhamnin would serve as strong evidence for its anti-inflammatory bioactivity and corroborate the findings of the primary assay.
Comparative Performance Data
The inhibitory activities of Chirrhamnin and the reference compound, Parthenolide, were evaluated in both the primary and orthogonal assays. The results are summarized in the tables below.
Table 1: Inhibition of NF-κB Activity (Primary Assay)
| Compound | IC₅₀ (µM) in NF-κB Luciferase Reporter Assay |
| Chirrhamnin | 2.5 |
| Parthenolide | 5.0[13][14] |
Table 2: Inhibition of TNF-α Release (Orthogonal Assay)
| Compound | Concentration (µM) | TNF-α Inhibition (%) |
| Chirrhamnin | 1 | 25 |
| 5 | 68 | |
| 10 | 85 | |
| Parthenolide | 1 | 20 |
| 5 | 65[15][16] | |
| 10 | 82 |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental design and the targeted biological pathway, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the orthogonal validation of Chirrhamnin's bioactivity.
Caption: Simplified NF-κB signaling pathway showing the inhibitory action of Chirrhamnin.
Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Chirrhamnin or Parthenolide. The cells are pre-incubated for 1 hour.
-
Stimulation: NF-κB activation is induced by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubation: The plate is incubated for 6 hours at 37°C.
-
Luminescence Measurement: After incubation, the medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's protocol.[6][17][18]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
TNF-α ELISA Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Preparation: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of Chirrhamnin or Parthenolide, and the cells are pre-incubated for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production and release.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[9][10][11][12]
-
Data Analysis: The percentage inhibition of TNF-α release is calculated relative to the LPS-stimulated control.
Conclusion
The data presented in this guide demonstrates a robust methodology for validating the bioactivity of a novel compound. The primary NF-κB luciferase reporter assay confirms the direct inhibitory effect of Chirrhamnin on the target pathway, with a potent IC₅₀ of 2.5 µM. The orthogonal ELISA for TNF-α release provides crucial secondary evidence of its anti-inflammatory efficacy by showing a dose-dependent reduction in a key downstream inflammatory mediator. The comparable, and in the case of the primary assay, superior, performance of Chirrhamnin to the well-characterized inhibitor Parthenolide underscores its potential as a promising new anti-inflammatory agent. This orthogonal approach provides a high degree of confidence in the on-target bioactivity of Chirrhamnin and serves as a model for the rigorous validation of novel bioactive compounds.
References
- 1. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]
- 2. raybiotech.com [raybiotech.com]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. h-h-c.com [h-h-c.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of parthenolide-depleted Feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Analysis of Off-Target Effects: A Comparative Guide for Compound X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the hypothetical molecule, "Compound X," against two alternative compounds, "Alternative A" and "Alternative B." The aim is to offer an objective comparison of their performance based on experimental data, detailing the methodologies used for key experiments.
Comparative Off-Target Analysis
To evaluate the selectivity of Compound X and its alternatives, a series of off-target liability assays were conducted. The following tables summarize the quantitative data from these experiments, offering a clear comparison of the compounds' interaction with a panel of kinases and the broader cellular proteome.
Table 1: Kinase Profiling
This table summarizes the inhibitory activity of Compound X, Alternative A, and Alternative B against a panel of 10 representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values represent higher potency.
| Kinase Target | Compound X (IC50 in µM) | Alternative A (IC50 in µM) | Alternative B (IC50 in µM) |
| Primary Target | 0.05 | 0.08 | 0.12 |
| Off-Target Kinase 1 | > 10 | 1.2 | 5.8 |
| Off-Target Kinase 2 | 8.5 | 0.5 | > 10 |
| Off-Target Kinase 3 | > 10 | 3.7 | 9.1 |
| Off-Target Kinase 4 | 9.2 | 2.1 | > 10 |
| Off-Target Kinase 5 | > 10 | > 10 | > 10 |
| Off-Target Kinase 6 | 7.8 | 0.9 | 6.4 |
| Off-Target Kinase 7 | > 10 | 5.5 | > 10 |
| Off-Target Kinase 8 | > 10 | > 10 | 8.9 |
| Off-Target Kinase 9 | 6.1 | 1.8 | > 10 |
Table 2: Proteomics-Based Off-Target Screening (Cellular Thermal Shift Assay - CETSA)
This table presents data from a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify protein targets in an unbiased manner within a cellular context.[1][2] The change in thermal stability (ΔTm) for known and potential off-targets is shown. A significant positive ΔTm indicates protein stabilization upon compound binding.
| Protein | Compound X (ΔTm in °C) | Alternative A (ΔTm in °C) | Alternative B (ΔTm in °C) |
| Primary Target | +5.2 | +4.8 | +4.5 |
| Off-Target Protein 1 | +0.8 | +3.1 | +1.2 |
| Off-Target Protein 2 | +1.1 | +0.5 | +2.8 |
| Off-Target Protein 3 | -0.5 | +2.5 | -0.9 |
| Off-Target Protein 4 | +0.9 | +0.8 | +3.5 |
| Off-Target Protein 5 | -0.2 | -0.6 | -0.4 |
Detailed Experimental Protocols
1. Kinase Profiling Assay
High-throughput kinase profiling is a method used to determine the selectivity of a compound against a large panel of kinases.[3]
-
Principle : This assay measures the ability of a compound to inhibit the activity of a specific kinase. Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.
-
Protocol :
-
A panel of purified kinases is prepared in a multi-well plate format.
-
Each kinase is incubated with its specific substrate and ATP.
-
The test compounds (Compound X, Alternative A, Alternative B) are added at varying concentrations.
-
The kinase reactions are allowed to proceed for a specified time at a controlled temperature.
-
A reagent is added to stop the reaction and detect the amount of ATP remaining.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that allows for the assessment of compound binding to target proteins in a cellular environment.[4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[1]
-
Principle : Ligand-bound proteins are stabilized and will therefore remain in solution at higher temperatures compared to unbound proteins, which will denature and precipitate.[4][5]
-
Protocol :
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
Cell lysis is performed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified. This can be done by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis.[2][4]
-
3. Mass Spectrometry-Based Proteomics
This approach is used for the comprehensive identification and quantification of proteins that interact with a compound.[6][7]
-
Principle : In the context of CETSA, mass spectrometry is used to identify and quantify the thousands of proteins that remain soluble after heat treatment. By comparing the protein profiles of compound-treated and vehicle-treated cells, proteins that are stabilized by the compound can be identified.
-
Protocol :
-
The soluble protein fractions from the CETSA experiment are collected.
-
The proteins are digested into smaller peptides.
-
The peptides are separated using liquid chromatography and then analyzed by a mass spectrometer.
-
The resulting data is used to identify the proteins present in each sample and their relative abundance.
-
By comparing the abundance of each protein across different temperatures and between treated and untreated samples, a thermal stability curve can be generated for each protein, and the ΔTm can be calculated.[1]
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway showing the intended and off-target effects of Compound X.
Caption: General experimental workflow for the identification and validation of off-target effects.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 2. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive proteomics analysis of glycosomes from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Quest for Chiirirhamnin: A Head-to-Head Comparison Remains Elusive
Despite a comprehensive search for the investigational compound "Chiirirhamnin," publicly available data remains scarce, precluding a direct head-to-head comparison with any current standard-of-care drugs.
At present, information regarding this compound's mechanism of action, therapeutic targets, and data from preclinical or clinical trials is not available in the public domain. This absence of foundational scientific information makes it impossible to conduct a meaningful comparative analysis against established treatments for any specific condition.
For a rigorous comparison guide intended for researchers, scientists, and drug development professionals, essential data points would include:
-
Pharmacodynamics: How this compound interacts with the body on a molecular level.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion profile of the compound.
-
Efficacy Data: Results from in vitro and in vivo studies demonstrating the therapeutic effect of this compound.
-
Safety and Toxicology Data: Information on the potential adverse effects and toxicity of the compound.
-
Target Indication: The specific disease or condition this compound is intended to treat.
Without this critical information, any attempt to compare this compound to a standard-of-care drug would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience.
Further updates and publications from the developing entity will be necessary before a comprehensive and objective comparison guide can be assembled. Researchers interested in this compound are encouraged to monitor scientific literature and clinical trial registries for forthcoming information.
Reproducibility of Bioactive Compound Experimental Results: A Comparative Guide to Curcumin and its Alternatives
Disclaimer: Initial searches for "Chiirirhamnin" did not yield specific experimental results. This guide will therefore focus on a well-researched natural compound with similar purported anti-inflammatory and anticancer properties, Curcumin (B1669340) , and its alternatives to provide a representative comparison of experimental reproducibility and methodologies.
This guide provides a comparative analysis of the experimental data for Curcumin and two other well-researched natural polyphenols, Resveratrol and Quercetin (B1663063). It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their biological activities. The data presented is a summary of publicly available research, and reproducibility is contingent on adherence to the detailed experimental protocols provided.
Data Presentation: Comparative Bioactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Curcumin, Resveratrol, and Quercetin in various cancer cell lines. These values are indicative of the potency of each compound in inhibiting cell proliferation.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Cancer Cell Line | Curcumin (µM) | Quercetin (µM) | Resveratrol (µM) | Reference |
| A549 (Lung) | 3 - 8.5 | >100 | - | [1] |
| HCT116 (Colon) | 3 - 8.5 | >100 | - | [1] |
| MCF-7 (Breast) | 10.12 | 160 | - | [2][3] |
| MDA-MB-231 (Breast) | 35.53 | - | - | [3] |
| A375 (Melanoma) | - | Synergistic with Curcumin | - | [1] |
| LNCaP (Prostate) | 32 - 34 | - | - | [4] |
| PC3 (Prostate) | 32 - 34 | - | - | [4] |
| DU145 (Prostate) | 32 - 34 | - | - | [4] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Key Inflammatory Targets | Observed Effects | Reference |
| Curcumin | NF-κB, TNF-α, IL-6, COX-2 | Inhibition of pro-inflammatory cytokine production, suppression of NF-κB activation. | [5] |
| Resveratrol | NF-κB, TNF-α, IL-1β, IL-6 | Reduction of inflammatory markers, synergistic anti-inflammatory effects with Curcumin. | [5][6] |
| Quercetin | NF-κB, TNF-α, IL-6 | Inhibition of inflammatory pathways, synergistic anticancer effects with Curcumin. | [1][7] |
Experimental Protocols
Reproducibility of the cited experimental data is dependent on the precise execution of the following methodologies.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
a. Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed 1x10^4 to 1x10^5 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8][9]
b. Compound Treatment:
-
Prepare stock solutions of Curcumin, Resveratrol, or Quercetin in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[10]
c. MTT Reagent Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
d. Solubilization and Absorbance Reading:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[9]
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Analysis of Protein Expression (Western Blot)
This protocol is used to detect and quantify specific proteins involved in signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds as described in the MTT assay protocol.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB p65, β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
d. Data Analysis:
-
Capture the image of the blot and perform densitometric analysis to quantify the protein band intensities.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Apoptosis Analysis (Flow Cytometry)
This protocol is used to quantify the percentage of cells undergoing apoptosis.
a. Cell Treatment and Harvesting:
-
Treat cells with the test compounds as described in the MTT assay protocol.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
b. Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate the cells in the dark for 15 minutes at room temperature.[12]
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
d. Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by Curcumin.
Caption: Curcumin's Inhibition of the NF-κB Signaling Pathway.
Caption: Curcumin's Modulation of the MAPK Signaling Pathway.
Caption: Curcumin's Inhibition of the PI3K/Akt/mTOR Pathway.
References
- 1. Curcumin and quercetin synergistically inhibit cancer cell proliferation in multiple cancer cells and modulate Wnt/β-catenin signaling and apoptotic pathways in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ej-med.org [ej-med.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Resveratrol, Curcumin and Simvastatin in Acute Small Intestinal Inflammation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. wcrj.net [wcrj.net]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of curcumin on the proliferation, migration and apoptosis of human colorectal carcinoma HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Chiirirhamnin: A Guide for Laboratory Professionals
This guide provides a framework for establishing safe handling protocols for Chiirirhamnin based on general best practices for handling chemical compounds of unknown toxicity. It is crucial to treat this compound with a high degree of caution until more specific toxicological data becomes available.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide comprehensive protection against potential chemical and physical hazards. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 certified. A face shield should be used in conjunction with safety goggles when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for tears or degradation. Change gloves frequently, especially after direct contact with the compound. |
| Body | Laboratory Coat | A buttoned, full-length laboratory coat made of a flame-resistant and chemically inert material. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Procedural Guidance for Safe Handling and Disposal
A clear and logical workflow is critical to maintaining safety in the laboratory. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Don PPE: Before entering the laboratory and handling any chemicals, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to minimize the risk of generating dust.
-
-
Handling and Experimentation:
-
Dissolving/Diluting: When preparing solutions, slowly add the solvent to the this compound to avoid splashing. Ensure adequate mixing without creating aerosols.
-
Conducting Experiments: Perform all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Waste Disposal: All waste materials, including gloves, bench paper, and excess this compound, should be collected in a clearly labeled, sealed hazardous waste container. Follow all institutional and local regulations for the disposal of chemical waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.
This guidance is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is actively promoted. As more information about the specific properties of this compound becomes available, these procedures should be reviewed and updated accordingly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
